1-(2-bromo-5-fluoro-4-iodophenyl)ethanone
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Overview
Description
1-(2-bromo-5-fluoro-4-iodophenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by iodination and fluorination under controlled conditions. The reaction typically requires the use of bromine, iodine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-fluoro-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(2-bromo-5-fluoro-4-iodophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-iodophenyl)ethanone
- 2-bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
- 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Properties
Molecular Formula |
C8H5BrFIO |
---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 |
InChI Key |
FDOZWIANNUEYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)I)F |
Origin of Product |
United States |
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